1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide
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Overview
Description
1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine followed by amination and subsequent carboxamide formation. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination using ammonia or primary amines under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
Uniqueness
1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide is unique due to the presence of both amino and carboxamide functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8BrN3O2 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
1-amino-5-bromo-3-methyl-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C7H8BrN3O2/c1-3-2-4(8)7(13)11(10)5(3)6(9)12/h2H,10H2,1H3,(H2,9,12) |
InChI Key |
HYHMNJSJGMTZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)Br)N)C(=O)N |
Origin of Product |
United States |
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